2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride is a chemical compound with significant relevance in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the class of phthalazinones, which are bicyclic compounds known for their diverse pharmacological properties.
The compound is classified as a phthalazinone derivative, specifically characterized by the presence of an aminoethyl group at the second position of the phthalazinone ring. It is often synthesized from phthalazinone through various alkylation reactions. The hydrochloride form indicates that it is typically encountered as a salt, which enhances its solubility and stability in biological applications .
The synthesis of 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride generally involves the following steps:
For instance, one method involves refluxing phthalazinone with 2-aminoethyl chloride in the presence of a base to facilitate nucleophilic attack and subsequent formation of the desired compound .
The molecular formula for 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride is C₈H₁₀ClN₃O. The structure features:
The key structural features can be summarized as follows:
Feature | Description |
---|---|
Molecular Weight | Approximately 201.64 g/mol |
Functional Groups | Amino group, Hydrochloride salt |
Ring System | Bicyclic (Phthalazine) |
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure of synthesized compounds .
The reactivity of 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride allows it to participate in various chemical reactions:
The mechanism by which 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride exerts its biological effects is not fully elucidated but may involve:
Quantitative structure-activity relationship studies are often conducted to correlate chemical structure modifications with biological activity.
The physical properties of 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride include:
Chemical properties include stability under standard laboratory conditions, although specific reactivity may depend on substituents attached to the core structure.
The compound has several applications in scientific research:
The phthalazin-1(2H)-one scaffold is a privileged structure in medicinal chemistry due to its versatile pharmacological profile and capacity for targeted interactions with diverse biological macromolecules. This bicyclic system combines a benzene ring fused to a pyridazinone moiety, conferring both aromatic character and hydrogen-bonding capability. Its significance in oncology is exemplified by FDA-approved PARP inhibitors such as olaparib, which exploits the phthalazinone core to bind catalytic domains of DNA repair enzymes. Beyond PARP inhibition, the scaffold demonstrates intrinsic polypharmacology, including kinase modulation (e.g., aurora kinase inhibitors like compound 3 [1]), anti-inflammatory effects (azelastine [5]), and topoisomerase II suppression (oxadiazol-phthalazinone derivatives like compound 4 [1]). The planar structure facilitates π-stacking interactions with aromatic residues in enzyme binding pockets, while lactam and imine groups serve as hydrogen bond acceptors/donors. This dual capability enables precise molecular recognition across target classes, making it indispensable for rational drug design against multifactorial diseases like cancer [3] [7].
Table 1: Pharmacological Activities of Phthalazinone Derivatives
Target/Therapeutic Area | Representative Agent | Key Mechanism/Biological Effect |
---|---|---|
Oncology (PARP inhibition) | Olaparib | DNA damage repair inhibition |
Kinase signaling | Compound 3 [1] | Aurora kinase inhibition |
Topoisomerase regulation | Compound 4 [1] | Topoisomerase II suppression |
Allergic rhinitis | Azelastine [5] | H1-receptor antagonism |
The 2-aminoethyl side chain (-CH₂-CH₂-NH₂) at N2 of the phthalazinone nucleus in 2-(2-aminoethyl)-1(2H)-phthalazinone hydrochloride (CAS 1269053-67-9) serves as a critical pharmacophoric element that enhances both physicochemical properties and target engagement. Structurally, this flexible spacer extends the molecule beyond the planar core, enabling interactions with deeper regions of binding pockets. The primary amine:
In PARP inhibitor design, analogous aminoalkyl substituents are pivotal; olaparib’s piperazine linker mimics the spatial positioning achieved by 2-aminoethyl, facilitating deep cavity penetration [8]. Molecular modeling suggests the ethyl spacer optimizes distance between the phthalazinone core and auxiliary pharmacophores without steric penalty [4].
Molecular hybridization of 2-(2-aminoethyl)phthalazinone with dithiocarbamates represents a strategic innovation in anticancer drug discovery. Dithiocarbamates (-NHCSSR) intrinsically possess:
Hybrids are synthesized via a one-pot reaction: the primary amine of 2-(2-aminoethyl)phthalazinone reacts with CS₂ under acidic conditions (H₃PO₄), followed by alkylation with propargyl/benzyl bromides [1] [7]. Location of dithiocarbamate attachment dictates bioactivity:
Beyond dithiocarbamates, this scaffold integrates hydroxamic acids for dual PARP-1/HDAC inhibition. Hybrids like DLC-1–6 (IC₅₀ <0.2 nM against PARP-1) incorporate hydroxamic acid via linkers, enabling zinc chelation in HDAC active sites while maintaining PARP recognition [8].
Table 2: Antiproliferative Activity of Phthalazinone-Dithiocarbamate Hybrids
Hybrid Class | Representative Compound | Cancer Cell Line IC₅₀ (µM) | Selectivity Profile |
---|---|---|---|
N2-Linked | 6g | A2780: 5.20; MCF-7: 7.64 | Ovarian/Breast |
N2-Linked | 8e | A2780: 7.51 | Ovarian |
C4-Linked | 9b | NCI-H460: <10 | Lung |
C4-Linked | 9d | NCI-H460: <10 | Lung |
Olaparib vs. 2-Aminoethylphthalazinone Derivatives:Olaparib features a 4-[(3,4-dihydro-4-oxophthalazin-1-yl)methyl]benzoyl group appended to a piperazine ring. In contrast, 2-(2-aminoethyl)phthalazinone derivatives:
Azelastine Derivatives:Azelastine (a phthalazinone-based H1-antihistamine) contains a rigid tetrahydrobenzazepine moiety lacking the aminoethyl chain. While azelastine demonstrates anti-inflammatory effects via leukotriene/PAF inhibition [5], 2-(2-aminoethyl)phthalazinone derivatives prioritize DNA damage response and epigenetic targets.
PARP/HDAC Dual Inhibitors:Novel hybrids like DLC-1–6 integrate 2-(2-aminoethyl)phthalazinone with hydroxamic acids, achieving dual PARP-1/HDAC-1 inhibition. These exhibit:
Table 3: Structural and Functional Comparison with Key Analogs
Compound | Core Structure | Key Pharmacophores | Primary Therapeutic Application |
---|---|---|---|
2-(2-Aminoethyl)phthalazinone | Phthalazinone + ethylamine | Free amine for conjugation | Anticancer scaffold |
Olaparib | Phthalazinone + benzylpiperazine | Benzamide PARP anchor | BRCA-mutant ovarian cancer |
Azelastine | Phthalazinone + azepine | Tetrahydrobenzazepine | Allergic rhinitis |
PARP/HDAC hybrids (DLC-1–6) | Phthalazinone + hydroxamate | Dual PARP/HDAC inhibition | Broad-spectrum oncology |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0